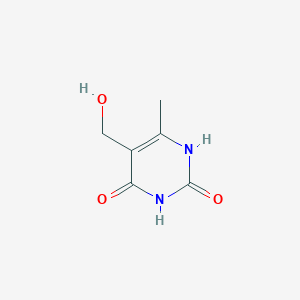

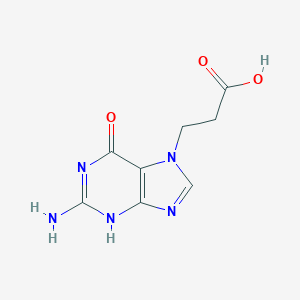

Quinazoline-4,7-diol

Vue d'ensemble

Description

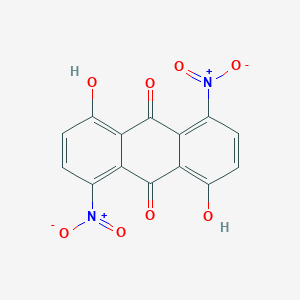

Quinazoline derivatives are a significant class of nitrogen-containing heterocyclic compounds that exhibit a wide range of biological activities. The core structure of quinazoline is a bicyclic compound consisting of two fused aromatic rings, benzene and pyrimidine. Quinazoline-4,7-diol is not explicitly mentioned in the provided papers, but the synthesis and properties of related quinazoline derivatives are extensively studied, which can provide insights into the characteristics of quinazoline-4,7-diol.

Synthesis Analysis

Several methods for synthesizing quinazoline derivatives have been reported. A novel approach for the synthesis of chiral 3H-quinazoline-4-one derivatives involves a three-step process starting from commercial materials, using the Mumm reaction followed by reductive cyclization, yielding enantiomerically pure products with good overall yield . Another efficient protocol uses cesium carbonate catalysis to synthesize quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and carbon dioxide . Additionally, a copper-catalyzed cascade synthesis method has been developed for quinazoline and quinazolinone derivatives, which is noted for its simplicity and practicality .

Molecular Structure Analysis

The molecular structure of quinazoline derivatives has been confirmed through various analytical techniques such as IR, ^1H- and ^13C-NMR spectroscopy, and X-ray crystallography. For instance, the structure of novel 5-methylidene-1,2,3,5-tetrahydro[2,1-b]-quinazoline derivatives was confirmed using these methods . These techniques are crucial for determining the stereochemistry and confirming the identity of synthesized quinazoline derivatives.

Chemical Reactions Analysis

Quinazoline derivatives can undergo a variety of chemical reactions. For example, 5-methylidene-1,2,3,5-tetrahydro[2,1-b]-quinazoline derivatives have been shown to participate in 1,3-dipolar cycloaddition reactions and reactions with dimethyl acetylene-dicarboxylate (DMAD) to afford different products . A Pd(II)-catalyzed [4+1+1] cycloaddition reaction has also been described for the synthesis of diverse N-substituted quinazoline-2,4-(1H,3H)-diones .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure and substituents. For instance, the introduction of different substituents can lead to compounds with potential biological activities mediated by alpha-adrenergic and/or imidazoline receptors . The optimization of synthesis methods can also affect the physical properties, such as solubility and melting point, which are important for the development of pharmaceutical agents .

Applications De Recherche Scientifique

Quinazoline derivatives have drawn significant attention due to their wide range of biological activities . Here are some fields where they are applied:

-

Cancer Research : Quinazoline derivatives are used in the development of anticancer drugs. Many of them are approved for antitumor clinical use, such as erlotinib, gefitinib, afatinib, lapatinib, and vandetanib . They are being designed and synthesized as potential drugs of anticancer potency against bladder cancers .

-

Pharmaceutical Chemistry : Quinazoline and its related scaffolds have pharmacological activities that include anti-cancer, anti-microbial, anti-convulsant, and antihyperlipidaemia . Medicinal chemists synthesize a variety of quinazoline compounds with different biological activities by installing various active groups to the quinazoline moiety using developing synthetic methods .

-

Anti-Inflammatory : Quinazoline derivatives have been found to have anti-inflammatory properties . They can be used in the treatment of diseases where inflammation is a major symptom.

-

Anti-Bacterial : Quinazoline compounds have shown anti-bacterial properties . They can be used in the development of new antibiotics.

-

Analgesia : Some quinazoline derivatives have analgesic (pain-relieving) properties . They can be used in the development of new pain relief medications.

-

Anti-Virus : Quinazoline derivatives have been found to have anti-viral properties . They can be used in the development of antiviral drugs.

-

Urinary Bladder Cancer Therapy : Quinazoline derivatives are being designed and synthesized as potential drugs of anticancer potency against bladder cancers . They constitute a large group of chemicals with a wide range of biological properties, and many quinazoline derivatives are approved for antitumor clinical use .

-

Transition-Metal-Catalyzed Synthesis : The last few decades have witnessed a tremendous outburst of transition-metal-catalyzed reactions for the construction of quinazoline scaffolds . These reactions provide new entries into pharmaceutical ingredients of continuously increasing complexity, and catalysis with these metals has streamlined the synthesis of several marketed drugs .

Safety And Hazards

While specific safety and hazard information for Quinazoline-4,7-diol was not found, general safety measures for handling quinazoline derivatives include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Orientations Futures

Quinazoline derivatives have shown significant potential in various fields, including biology, pesticides, and medicine . They have been associated with a wide range of therapeutic activities, including anti-cancer, anti-inflammation, anti-bacterial, analgesia, anti-virus, anti-cytotoxin, anti-spasm, anti-tuberculosis, anti-oxidation, anti-malarial, anti-hypertension, anti-obesity, anti-psychotic, anti-diabetes, etc . Therefore, future research will likely continue to explore the synthesis and biological investigation of these compounds .

Propriétés

IUPAC Name |

7-hydroxy-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-5-1-2-6-7(3-5)9-4-10-8(6)12/h1-4,11H,(H,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKXOACZDUZRDQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)N=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50421342 | |

| Record name | QUINAZOLINE-4,7-DIOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50421342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quinazoline-4,7-diol | |

CAS RN |

16064-25-8 | |

| Record name | 7-Hydroxy-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16064-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | QUINAZOLINE-4,7-DIOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50421342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine](/img/structure/B93568.png)

![(8S,13S,14S,17S)-3,17-dihydroxy-13-methyl-7,8,14,15,16,17-hexahydro-6H-cyclopenta[a]phenanthren-12-one](/img/structure/B93580.png)

![(5S,8R,9S,10S,13S)-10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B93582.png)

![(2S)-2-[(4-methylphenyl)sulfonylamino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B93594.png)